molecular formula C10H18O2 B14627491 2-Methylpropyl 2-methylpent-4-enoate CAS No. 58031-02-0

2-Methylpropyl 2-methylpent-4-enoate

Cat. No.: B14627491
CAS No.: 58031-02-0
M. Wt: 170.25 g/mol
InChI Key: WBOXHCVWWIJOLN-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-methylpent-4-enoate is a chemical ester of interest for research and development in flavor and fragrance chemistry. While specific studies on this compound are limited, its structure suggests potential utility as a building block or intermediate in organic synthesis. Esters with similar branched-chain and unsaturated structures, such as Ethyl 2-methyl-4-pentenoate, are documented to impart fruity and tropical odors, reminiscent of pineapple and banana . This implies that this compound may also find applications in the study of novel aroma compounds and the creation of complex fruity accords. Researchers can explore its physicochemical properties, such as its estimated boiling point and solubility, to determine its suitability for specific experimental conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

58031-02-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylpropyl 2-methylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-9(4)10(11)12-7-8(2)3/h5,8-9H,1,6-7H2,2-4H3

InChI Key

WBOXHCVWWIJOLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-methylpent-4-enoate typically involves the esterification of 2-methylpent-4-enoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-methylpent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl 2-methylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methylpropyl 2-methylpent-4-enoate with esters, phosphonates, and ethers containing analogous functional groups or substituents, as identified in the evidence.

Table 1: Key Physicochemical Properties of Comparable Compounds

Compound Name Molecular Formula Vapor Pressure (mmHg) Solubility in Water Key Functional Groups Reference
This compound* C₉H₁₆O₂ ~1–5 (estimated) Low (estimated) Ester, alkene N/A
Ethyl 2-acetyl-5-phenylpent-4-enoate C₁₆H₁₈O₃ Not reported Insoluble Ester, alkene, phenyl
2-Methylpropyl methyl methylphosphonate C₆H₁₅O₃P Not reported Slightly soluble Phosphonate ester
Diisobutylamine C₈H₁₉N 10 at 30°C Slightly soluble Amine
Etofenprox (pyrethroid ether) C₂₅H₂₈O₃ Not reported Insoluble Ether, benzene

Notes:

  • *Estimated properties for this compound are based on molecular weight (~156.22 g/mol) and structural analogs.
  • Diisobutylamine () shares the 2-methylpropyl group but differs in functional group (amine vs. ester), leading to higher water solubility compared to esters .
  • Phosphonate esters like 2-methylpropyl methyl methylphosphonate () exhibit greater polarity than carboxylic esters due to the P=O bond, resulting in slightly higher water solubility .
  • Etofenprox (), a pyrethroid ether, has a significantly larger molecular weight (376.49 g/mol) and aromatic components, contributing to its persistence and insolubility .

Q & A

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

  • Methodological Answer : Replace traditional solvents (THF, DCM) with cyclopentyl methyl ether (CPME) or bio-based esters. Catalytic methods (e.g., lipase-catalyzed transesterification) reduce waste and energy consumption . Life-cycle assessment (LCA) tools (e.g., GREENSCOPE) quantify environmental impacts .

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